![molecular formula C13H21N5 B11748408 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748408.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two pyrazole rings substituted with methyl and ethyl groups, connected through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole and 1-ethyl-3-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrazole rings. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the pyrazole rings are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents; reactions are conducted under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and substituted pyrazole compounds with various functional groups.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the methylene bridge and additional pyrazole ring.
1-ethyl-3-methyl-1H-pyrazole: Another pyrazole derivative with an ethyl group, similar to one of the pyrazole rings in the target compound.
Pyrazole N-oxides: Oxidized derivatives of pyrazoles with similar chemical properties.
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure connected by a methylene bridge, which imparts distinct chemical and biological properties.
Biological Activity
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by experimental data and case studies.
Structure
The compound features two distinct pyrazole rings, which contribute to its unique pharmacological properties. Its molecular formula is C10H15N3, with a molecular weight of 179.25 g/mol.
Property | Value |
---|---|
Molecular Formula | C10H15N3 |
Molecular Weight | 179.25 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dual pyrazole structure allows it to bind effectively to active sites of various enzymes, potentially inhibiting their activity or modulating receptor functions. These interactions can lead to significant changes in cellular pathways and biological responses.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial effects against various pathogens. The compound was evaluated for its activity against bacterial strains such as E. coli and S. aureus.
Case Study:
In a study by Zhang et al., this compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, demonstrating significant antibacterial properties.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies against different cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 | 12.50 | Bouabdallah et al. |
NCI-H460 | 42.30 | Wei et al. |
Hep-2 | 3.25 | Xia et al. |
In these studies, the compound exhibited cytotoxic effects comparable to established anticancer agents, indicating its potential as a therapeutic candidate.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays.
Results:
In a study by Liu et al., the compound demonstrated an IC50 value of 20 µM in the DPPH assay, indicating moderate antioxidant activity.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:
Table 3: Comparison of Pyrazole Derivatives
Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
---|---|---|
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine | 15.00 | 64 |
[(4-methoxyphenyl)methyl][(1-ethyl-3-methyl)]amine | 10.00 | 32 |
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl] | 12.50 | 32 |
These comparisons highlight the potential advantages of the compound under investigation regarding both anticancer and antimicrobial activities.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-5-18-9-13(11(3)16-18)7-14-6-12-8-17(4)15-10(12)2/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
DCBQDTSBGUAVJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CN(N=C2C)C |
Origin of Product |
United States |
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